molecular formula C4H2BrCl2N3 B1268530 5-Bromo-4,6-dichloropyrimidin-2-amine CAS No. 7781-26-2

5-Bromo-4,6-dichloropyrimidin-2-amine

Cat. No. B1268530
Key on ui cas rn: 7781-26-2
M. Wt: 242.89 g/mol
InChI Key: LAUORAFVFXRKDL-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

To a stirred mixture of 4,6-dichloro-pyrimidin-2-yl-amine (2.46 g, 15.0 mmol) and sodium acetate (6.15 g, 75.0 mmol) in acetic acid (150 ml) was added bromine (3.24 g, 20.25 mmol) dropwise. The mixture was then stirred at 60° C. for 2 hours. Volatiles were evaporated under reduced pressure. The residue was stirred with water (500 ml) for 1 hour, filtered, and dried under reduced pressure to provide 2-amino-4,6-dichloro-5-bromo-pyrimidine (3.2 g, 88% yield) as a white solid.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.C([O-])(=O)C.[Na+].[Br:15]Br>C(O)(=O)C>[NH2:9][C:4]1[N:5]=[C:6]([Cl:8])[C:7]([Br:15])=[C:2]([Cl:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.24 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred with water (500 ml) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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